1-(Oxan-4-YL)piperazine-2,3-dione
Description
1-(Oxan-4-yl)piperazine-2,3-dione is a heterocyclic compound featuring a piperazine-2,3-dione core substituted with an oxane (tetrahydropyran) moiety at the N1 position. The oxan-4-yl group introduces steric and electronic modifications that influence solubility, metabolic stability, and receptor binding selectivity.
Properties
IUPAC Name |
1-(oxan-4-yl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c12-8-9(13)11(4-3-10-8)7-1-5-14-6-2-7/h7H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDSXLIRSRZSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-YL)piperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with pyrazinedione precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-YL)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at specific positions on the tetrahydropyran or pyrazinedione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Oxan-4-YL)piperazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-YL)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1-(Oxan-4-yl)piperazine-2,3-dione can be contextualized by comparing it to three classes of analogs: diketopiperazines , NMDA receptor antagonists , and antibacterial piperazine-2,3-dione derivatives .
Diketopiperazines with Formylpeptide Receptor (FPR) Activity
Diketopiperazines (DKPs) such as 1754-56 and 1754-26 (Table 1) demonstrate how substituent stereochemistry and bulk dictate selectivity for FPR1 vs. FPR2. For example:
- 1754-56 : Features an S-butyl group at R1, acting as an FPR2 agonist (EC50 = ~1 µM) and FPR1 antagonist.
- 1754-26 : Substitutes R1 with S-isopropyl, resulting in dual FPR1/FPR2 antagonism (Ki < 100 nM for both).
| Compound | R1 Substituent | FPR1 Activity (Ki/EC50) | FPR2 Activity (Ki/EC50) | Functional Outcome |
|---|---|---|---|---|
| 1754-56 | S-butyl | Ki = 1.2 µM (Antagonist) | EC50 = 1.1 µM (Agonist) | FPR2 selectivity |
| 1754-26 | S-isopropyl | Ki = 85 nM (Antagonist) | Ki = 79 nM (Antagonist) | Dual antagonism |
| 1754-49 | S-propyl | Ki = 230 nM (Antagonist) | EC50 = 3.4 µM (Agonist) | Reduced FPR2 selectivity |
Subtle changes, such as switching from S-isopropyl to S-propyl, reduce FPR2 selectivity by ~140-fold, illustrating the "activity cliff" phenomenon .
Key Insight : The oxan-4-yl group in this compound may similarly modulate FPR selectivity, depending on its spatial and electronic compatibility with receptor subpockets.
NMDA Receptor Antagonists
Piperazine-2,3-dione derivatives like PPDA , UBP141 , and UBP145 (Table 2) target GluN2C/2D-containing NMDA receptors, with selectivity governed by aromatic substituents:
- UBP145: Bromophenanthrene substitution improves GluN2C/2D selectivity to ~10×, albeit with high nanomolar IC50 values.
| Compound | Substituent | GluN2C/2D Ki (µM) | Selectivity (vs. GluN2A/2B) | Binding Mode |
|---|---|---|---|---|
| PPDA | Phenanthrene-2-carbonyl | 0.3–0.5 | 2–6× | Competitive at LBD cleft |
| UBP141 | Phenanthrene-3-carbonyl | 0.8 | ~8× | Competitive |
| UBP145 | 9-Bromophenanthrene-3-carbonyl | 0.4 | ~10× | Competitive |
Antibacterial Piperazine-2,3-dione Derivatives
Piperazine-2,3-diones substituted at C(5) or C(6) (e.g., 6α-formamidopenicillins ) show antibacterial activity against Gram-positive pathogens. For example:
- C(6)-substituted derivatives : Exhibit enhanced stability against β-lactamases due to steric hindrance from the piperazine-2,3-dione moiety.
- C(5)-substituted analogs : Show reduced activity, emphasizing the importance of substitution position .
Structural Advantage : The oxan-4-yl group may reduce metabolic degradation compared to smaller alkyl substituents, extending half-life in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
